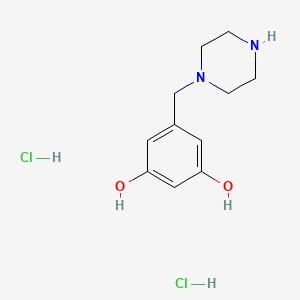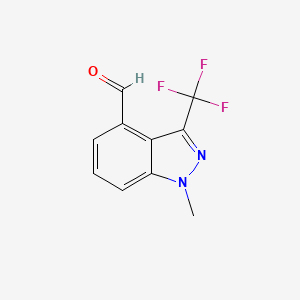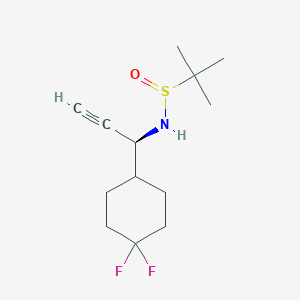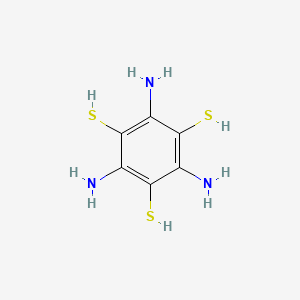![molecular formula C8H7F3N2 B12963866 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B12963866.png)
5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of a trifluoromethyl group and a pyridine ring in its structure imparts distinct physicochemical characteristics, making it valuable in the development of pharmaceuticals, agrochemicals, and other functional materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the selective trifluoromethylation of pyridines using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . Another approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often employs vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride. This method allows for the efficient production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine, which can be further processed to obtain 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine .
Análisis De Reacciones Químicas
Types of Reactions
5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce partially or fully reduced derivatives of the compound .
Aplicaciones Científicas De Investigación
5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of agrochemicals and other functional materials.
Mecanismo De Acción
The mechanism of action of 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property, combined with the pyridine ring’s ability to form hydrogen bonds and π-π interactions, enables the compound to bind to various enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine
- 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Uniqueness
Compared to similar compounds, 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine stands out due to its unique combination of the trifluoromethyl group and the pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it particularly valuable in the development of pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C8H7F3N2 |
|---|---|
Peso molecular |
188.15 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)7-2-1-5-6(13-7)3-4-12-5/h1-2,12H,3-4H2 |
Clave InChI |
LMLHJOUWPPXJNY-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1N=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


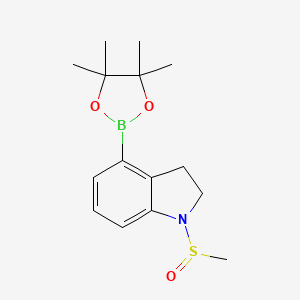

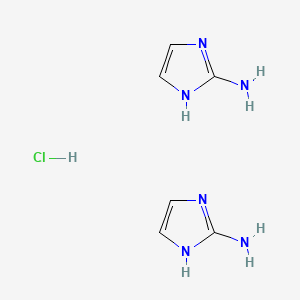
![7-Methylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12963809.png)

